3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide
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Overview
Description
3-Chloro-N'-hexanoyl-1H-indole-2-carbohydrazide is a chemical compound belonging to the class of indole derivatives. This compound, in particular, has garnered attention due to its unique structure and potential biological properties.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, in general, are known to influence a wide range of biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide typically involves the following steps:
Indole Derivative Formation: The starting material is usually an indole derivative, which undergoes halogenation to introduce the chlorine atom at the 3-position.
Hexanoyl Group Introduction: The hexanoyl group is introduced through a reaction with hexanoic acid or its derivatives under appropriate conditions, such as using a coupling agent like DCC (Dicyclohexylcarbodiimide) in the presence of a base.
Carbohydrazide Formation: The carbohydrazide group is introduced by reacting the intermediate with hydrazine hydrate under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N'-hexanoyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chlorine or other positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
3-Chloro-N'-hexanoyl-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has shown potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Chloro-N'-hexanoyl-1H-indole-2-carbohydrazide is compared with other similar compounds, such as:
Indole-3-carboxylic acid: Similar in structure but lacks the hexanoyl and carbohydrazide groups.
3-Chloroindole: Lacks the hexanoyl and carbohydrazide groups.
N'-hexanoyl-1H-indole-2-carbohydrazide: Lacks the chlorine atom at the 3-position.
Uniqueness: The presence of both the chlorine atom and the hexanoyl group in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-3-4-9-12(20)18-19-15(21)14-13(16)10-7-5-6-8-11(10)17-14/h5-8,17H,2-4,9H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHHIJBJLZQHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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